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The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged
structure” due to its presence in numerous biologically active compounds and its ability to
engage in various biological interactions.[1][2] Its derivatives have demonstrated a vast
spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory
properties.[2][3] This guide focuses on a specific, highly functionalized derivative: 5-bromo-2-
tert-butyl-1H-imidazole (CAS No. 1559067-54-7).

This molecule is of particular interest to researchers and drug development professionals for
two primary reasons. First, the bulky 2-tert-butyl group significantly influences the molecule's
steric and electronic properties, which can enhance binding affinity and selectivity for biological
targets.[4] Second, the 5-bromo substituent serves as a versatile synthetic handle, enabling a
wide array of subsequent chemical modifications, particularly through modern cross-coupling
reactions. This uniqgue combination makes 5-bromo-2-tert-butyl-1H-imidazole a valuable
building block for the synthesis of compound libraries aimed at discovering novel therapeutic
agents.

This document provides a comprehensive technical overview, including its physicochemical
properties, a detailed, field-proven synthetic methodology, an exploration of its chemical
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reactivity for further diversification, and its potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's properties is fundamental for its effective use in

research and development. The key characteristics of 5-bromo-2-tert-butyl-1H-imidazole are

summarized below.

Property Value Source(s)
CAS Number 1559067-54-7 [5][6]
Molecular Formula C7H11BrN:z [5][6]
Molecular Weight 203.08 g/mol [51[6]

Physical Form

Powder or crystals

Purity

Typically =95% - 98%

[6]

Storage

2-8°C, under inert atmosphere

[6]

Topological Polar Surface Area

28.68 A2 [6]
(TPSA)
logP 2.47 [6]
SMILES CC(C)(C)C1=NC=C(Br)N1 [6]
MEAHFTSCWFTUCC-
InChl Key

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted):

e 1H NMR: Protons on the tert-butyl group would appear as a sharp singlet around 1.3-1.5

ppm. The lone imidazole ring proton (at the C4 position) would be a singlet further downfield,

likely in the 7.0-7.5 ppm region. The N-H proton signal would be broad and its chemical shift

highly dependent on solvent and concentration.

e 13C NMR: The spectrum would show characteristic signals for the quaternary and methyl

carbons of the tert-butyl group, and three distinct signals for the imidazole ring carbons. The
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C-Br carbon would be significantly shifted compared to its non-brominated analog.

o Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z
202 and 204, corresponding to the [M]* and [M+2]* ions for the 7°Br and ®Br isotopes,
respectively.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1559067-54-7 is scarce, a robust and logical
two-step pathway can be designed based on fundamental principles of heterocyclic chemistry.
The proposed route involves the initial formation of the 2-tert-butyl-1H-imidazole core, followed
by a regioselective electrophilic bromination.

Pivalamidine N-Bromosuccinimide
+ Glyoxal (NBS)
Step 1:
Condensation
A4

2-tert-butyl-1H-imidazole

Step 2:
Electrophilic Bromination

5-bromo-2-tert-butyl-1H-imidazole

Click to download full resolution via product page

Proposed two-step synthesis of 5-bromo-2-tert-butyl-1H-imidazole.
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Step 1: Synthesis of 2-tert-butyl-1H-imidazole
(Precursor)

The formation of the imidazole ring is a classic condensation reaction. The use of an amidine
(pivalamidine) and a 1,2-dicarbonyl compound (glyoxal) provides a direct and efficient route to
the 2-substituted imidazole core.

Experimental Protocol:

¢ Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add pivalamidine hydrochloride (1.0 eq) and ethanol. Stir until fully dissolved.

o Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the flask. A
precipitate of sodium chloride may form.

o Reagent Addition: Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the reaction
mixture at room temperature.

o Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure.

o Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous
solution of sodium bicarbonate, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The crude product can be purified by column chromatography on silica gel to yield
pure 2-tert-butyl-1H-imidazole.

Causality Behind Choices:

o Pivalamidine: This reagent provides the C2-N1-C5 backbone of the imidazole and installs the
required tert-butyl group at the 2-position.

o Glyoxal: As a 1,2-dicarbonyl, it serves as the C4-C5 unit, which cyclizes with the amidine.
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o Base: The sodium ethoxide is used to deprotonate the pivalamidine hydrochloride salt,
generating the free amidine necessary for the condensation reaction.

Step 2: Regioselective Bromination

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic
substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly
used for such transformations.[7]

Experimental Protocol:

e Reaction Setup: Dissolve the 2-tert-butyl-1H-imidazole (1.0 eq) from Step 1 in a suitable
solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected
from light.

e Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction's
exothermicity and improve selectivity.

o Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred
solution over 15-20 minutes, ensuring the temperature remains low.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC
analysis indicates the complete consumption of the starting material.

o Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to
consume any remaining bromine.

o Extraction: Separate the organic layer. Wash sequentially with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude product can be purified by recrystallization or
flash chromatography to afford 5-bromo-2-tert-butyl-1H-imidazole.

Causality Behind Choices:

e NBS: Provides a source of electrophilic bromine (Br*) under mild conditions, minimizing
over-bromination and side reactions.
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» Solvent: DCM or acetonitrile are common choices as they are relatively inert and effectively
solubilize both the substrate and the reagent.

o Low Temperature: The bromination of activated rings can be very rapid. Starting at 0°C
allows for better control of the reaction rate and regioselectivity, preventing the formation of
di-brominated products. The substitution is expected to occur at the C5 position due to the
directing effects of the ring nitrogens and the steric hindrance of the tert-butyl group at C2.

Chemical Reactivity and Derivatization Strategies

The synthetic value of 5-bromo-2-tert-butyl-1H-imidazole lies in its potential for
diversification. The C-Br bond and the N-H group are the primary sites for subsequent chemical

modifications, allowing for the construction of complex molecular architectures.

C-Br Functionalization

5-bromo-2-tert-butyl-1H-imidazole

Pd Catalyst,
Base

Pd Catalyst,

Base
Base

Pd Catalyst Cu Catalyst

Functionalization

Suzuki Coupling Stille Coupling Buchwald-Hartwig N-Alkylation N-Arylation N-Protection
(Ar-B(OH)2) (Ar-SnBus) (Rz2NH) (R-X) (Ar-B(OH)2) (Bocz20)

Click to download full resolution via product page

Key derivatization pathways for 5-bromo-2-tert-butyl-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling
reactions, which are fundamental tools for C-C and C-N bond formation.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1374808/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://www.benchchem.com/product/b1374808/docs?utm_src=pdf-body-img#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://www.benchchem.com/product/b1374808/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by
coupling the bromo-imidazole with an organoboron reagent (e.g., an arylboronic acid). This is
arguably the most common method for elaborating such scaffolds.[8]

« Stille Coupling: Involves the reaction with an organostannane reagent, offering an alternative
when boronic acids are unstable or unavailable.

o Buchwald-Hartwig Amination: Enables the formation of a carbon-nitrogen bond, allowing for
the introduction of various primary or secondary amines at the 5-position.

Representative Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine
5-bromo-2-tert-butyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a
palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a base like potassium carbonate (2.0

eq).

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1
ratio).

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC
or LC-MS.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a
pad of celite to remove the catalyst.

Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous
sodium sulfate, and concentrate.

Purification: Purify the crude product via column chromatography to obtain the 5-aryl-2-tert-
butyl-1H-imidazole derivative.

N-Functionalization

The pyrrolic nitrogen of the imidazole ring can be readily functionalized.

o N-Alkylation/Arylation: The N-H can be deprotonated with a suitable base (e.g., NaH, K2COs)
and reacted with an alkyl halide to yield N-alkylated products.[9] Copper-catalyzed conditions
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can be used for N-arylation with boronic acids.[10]

» N-Protection: To perform selective chemistry elsewhere on the molecule (for example,
lithiation at C4), the nitrogen can be protected. The tert-butoxycarbonyl (Boc) group is a
common choice, introduced using di-tert-butyl dicarbonate (Boc20).[11][12] This protecting
group can be easily removed later under acidic conditions.

Applications in Medicinal Chemistry

The true value of 5-bromo-2-tert-butyl-1H-imidazole is as a strategic intermediate for building
focused libraries of drug-like molecules. The imidazole core is a proven pharmacophore, and
the ability to systematically vary the substituents at both the C5 and N1 positions allows for a
thorough exploration of the structure-activity relationship (SAR) for a given biological target.

» Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors
the molecule in the ATP-binding pocket. The 2,5-disubstituted imidazole scaffold can be
readily elaborated to target specific kinases.

» Antimicrobial Agents: Substituted imidazoles have shown potent antibacterial and antifungal
activity.[13] Derivatization of this core could lead to new agents to combat resistant
pathogens.

o Anticancer Drug Development: The imidazole motif is present in numerous compounds with
antiproliferative activity.[2][14] By using this building block, medicinal chemists can rapidly
synthesize novel analogs for screening in cancer cell lines.

Conclusion

5-bromo-2-tert-butyl-1H-imidazole is a high-value building block for chemical synthesis and
drug discovery. Its structure combines the biologically relevant imidazole core with two distinct
and highly useful chemical handles: a sterically demanding tert-butyl group that can confer
target selectivity and a reactive bromo-substituent that opens the door to a wealth of
diversification chemistry. The synthetic pathways and derivatization strategies outlined in this
guide provide researchers with a practical framework for leveraging this versatile compound in
the pursuit of novel chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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